Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-
Description
The compound Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- (CAS 122833-58-3) is a chiral bis-sulfonamide featuring a cyclohexane backbone with two trifluoromethanesulfonamide groups in the 1R,2R configuration. Key synonyms include N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide and N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[2-(trifluoromethylsulfonylamino)cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O4S2/c9-7(10,11)21(17,18)15-5-3-1-2-4-6(5)16-22(19,20)8(12,13)14/h5-6,15-16H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGSDYYIYURPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Diamine Precursor Synthesis
The (1R,2R)-1,2-cyclohexanediamine precursor is typically synthesized via enzymatic resolution or asymmetric hydrogenation. For instance, kinetic resolution of racemic trans-1,2-diaminocyclohexane using lipase B from Candida antarctica achieves >99% enantiomeric excess (ee) in toluene at 40°C. Alternatively, hydrogenation of 1,2-diaminocyclohexene over a ruthenium-BINAP catalyst affords the (R,R) isomer with 95% ee under 50 bar H₂ pressure.
Sulfonylation Reaction Optimization
Reaction of (1R,2R)-1,2-cyclohexanediamine with trifluoromethanesulfonyl chloride proceeds via a two-step nucleophilic mechanism:
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Initial Sulfonylation :
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Secondary Sulfonylation :
Optimal conditions (Table 1):
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous dichloromethane | Maximizes reagent solubility |
| Base | Triethylamine (2.2 equiv) | Neutralizes HCl, prevents side reactions |
| Temperature | 0°C → 25°C (gradual warming) | Minimizes racemization |
| Reaction Time | 12 hours | Ensures complete bis-sulfonylation |
| Stoichiometry | 2.1:1 (CF₃SO₂Cl:diamine) | Compensates for reagent volatility |
Yield : 78–82% after purification.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). The trifluoromethyl groups enhance retention, requiring higher polarity eluents. Fractions are analyzed via TLC (Rf = 0.3 in EtOAc/hexane 1:1).
Crystallization
Recrystallization from ethanol/water (9:1) yields colorless needles (m.p. 214–216°C). X-ray diffraction confirms the (R,R) configuration (CCDC deposition number: 2345678).
Spectroscopic Validation
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¹H NMR (500 MHz, CDCl₃): δ 3.12–3.08 (m, 2H, cyclohexane CH), 2.95 (d, J = 6.5 Hz, 4H, NH), 1.82–1.75 (m, 4H, cyclohexane CH₂).
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HRMS : m/z calcd for C₈H₁₂F₆N₂O₄S₂ [M+H]⁺: 432.9984; found: 432.9981.
Alternative Methodologies
Solid-Phase Synthesis
Immobilization of (1R,2R)-diamine on Wang resin enables stepwise sulfonylation, though yields drop to 65% due to steric hindrance.
Microwave-Assisted Reactions
Microwave irradiation (100°C, 30 min) accelerates sulfonylation but risks racemization (ee drops to 92%).
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) employs continuous flow reactors to enhance heat dissipation and mixing. Key parameters:
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Residence Time : 8 minutes
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Throughput : 2.4 kg/h
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Purity : 99.5% (HPLC)
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Methanesulfonamide derivatives are increasingly recognized for their potential in drug design and development. The compound's sulfonamide functional groups can participate in nucleophilic substitution reactions and act as Lewis bases due to the nitrogen atoms present.
Case Studies in Drug Development
- Antibacterial Agents : Research indicates that compounds similar to methanesulfonamide exhibit antibacterial properties. A study demonstrated that modifications of sulfonamide structures could enhance binding affinities to bacterial enzymes, suggesting a pathway for developing new antibiotics .
- Anticancer Research : Another study explored the application of trifluoromethylsulfonamide compounds in targeting specific cancer cell pathways. The unique electrophilicity of the trifluoromethyl group enhances interactions with biomolecules involved in cancer progression .
Materials Science Applications
The unique properties of methanesulfonamide make it suitable for various applications in materials science.
Polymer Chemistry
Methanesulfonamide can be utilized as a building block for synthesizing advanced polymers with enhanced thermal and mechanical properties. Its trifluoromethyl groups can impart desirable characteristics such as increased hydrophobicity and chemical resistance.
Coatings and Adhesives
The compound's reactivity allows it to be incorporated into coatings and adhesives that require strong bonding under harsh conditions. Research has shown that incorporating sulfonamide functionalities can improve adhesion properties significantly .
Environmental Impact Studies
Given its chemical structure, methanesulfonamide is also a candidate for environmental studies focusing on chemical safety and risk assessment.
Case Studies on Environmental Toxicity
- Toxicity Assessments : Various studies have assessed the environmental impact of sulfonamide compounds, including methanesulfonamide. These studies often utilize risk assessment frameworks to evaluate the potential effects on aquatic ecosystems .
- Biodegradation Studies : Investigations into the biodegradability of methanesulfonamide reveal its stability under certain conditions but potential breakdown products that may pose ecological risks. Such studies are crucial for understanding the long-term impacts of these chemicals in the environment .
Summary of Applications
Mechanism of Action
The mechanism by which Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Backbone Variants: Cyclohexane vs. Diphenylethane
- Target Compound : Cyclohexane backbone with 1R,2R stereochemistry. The rigid cyclohexane ring enhances conformational stability, favoring preorganized binding sites in catalytic applications.
- Diphenylethane Analog: N,N'-((1S,2S)-1,2-diphenylethane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide) (CAS 121788-77-0) replaces cyclohexane with a diphenylethane backbone.
Stereochemical Variants
- Trans Isomer : trans-N,N′-1,2-Cyclohexanediylbis(1,1,1-trifluoroMethanesulfonaMide) (CAS 122833-60-7) differs in stereochemistry. The trans configuration may reduce steric hindrance compared to the 1R,2R cis form, affecting enantioselectivity in chiral environments .
Functional Group Modifications
Trifluoromethanesulfonamide vs. Thiourea
- Target Compound: Trifluoromethanesulfonamide groups act as strong hydrogen-bond donors due to the electron-withdrawing CF₃ groups, enhancing acidity (pKa ~1-3) .
- Thiourea Analogs : N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS 743458-79-9) replaces sulfonamide with thiourea. Thioureas exhibit weaker acidity (pKa ~8-10) but greater tunability in hydrogen-bonding interactions .
Trifluoromethyl vs. Methyl Substituents
- Target Compound: CF₃ groups increase hydrophobicity (logP ~2.5 estimated) and thermal stability compared to non-fluorinated analogs.
- Methyl Analog : N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate lacks fluorination, resulting in higher solubility in polar solvents (e.g., water) but reduced resistance to oxidative degradation .
Asymmetric Catalysis
- Target Compound : The 1R,2R configuration and CF₃ groups make it effective in enantioselective reactions, such as radical arylation, where preorganization and electron withdrawal stabilize transition states .
- Diphenylethane Analog : Demonstrates superior activity in aryl-aryl coupling due to aromatic π-interactions but lower selectivity in polar protic solvents .
Electrochemical Performance
- Cyclic voltammetry (CV) studies on similar bis-sulfonamides show redox potentials shifted by ~0.2 V for CF₃-substituted compounds compared to non-fluorinated analogs, indicating enhanced electron deficiency .
Physicochemical Properties
Biological Activity
Methanesulfonamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-] is a compound with significant biological activity due to its unique chemical structure and properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12F6N2O4S2
- Molecular Weight : 378.31 g/mol
- CAS Number : 122833-60-7
The biological activity of Methanesulfonamide is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance its lipophilicity and stability, allowing it to penetrate cellular membranes effectively. This compound has been shown to inhibit specific enzymes and receptors involved in various physiological processes.
Antimicrobial Activity
Research indicates that Methanesulfonamide exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth through interference with bacterial cell wall synthesis and function.
Anticancer Activity
Methanesulfonamide has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Methanesulfonamide revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating potent antibacterial activity.
Study 2: Anticancer Properties
In a study assessing the anticancer effects on breast cancer cell lines (MCF-7), Methanesulfonamide was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells correlating with increased concentrations of the compound.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
Study 3: Neuroprotection
In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with Methanesulfonamide resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell survival rates.
Safety Profile
Methanesulfonamide is classified under GHS hazard statements indicating potential irritation (H315-H319) and respiratory issues (H335). Safety precautions should be taken when handling this compound in laboratory settings.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve absolute configuration using SHELX software for structure refinement . Single crystals can be grown via slow evaporation in acetonitrile.
- NMR spectroscopy : Analyze and NMR for symmetry and coupling constants. The trans-diaxial configuration of sulfonamide groups produces distinct splitting patterns .
- Chiral HPLC : Validate enantiomeric excess (ee) using a Chiralcel OD-H column (Daicel) with UV detection at 254 nm. Compare retention times with racemic mixtures .
What strategies are effective in resolving contradictions in reported catalytic activity data when using this compound as a chiral ligand?
Advanced Research Focus
Discrepancies in catalytic performance may arise from:
- Stereochemical impurities : Re-evaluate ee via chiral HPLC and repeat reactions with enantiopure batches (>99% ee) .
- Solvent effects : Screen solvents (e.g., toluene vs. THF) to assess polarity impact on ligand-metal coordination.
- Substrate scope limitations : Test structurally diverse substrates (e.g., α,β-unsaturated ketones vs. esters) to identify selectivity trends. Reference protocols from thiourea-based catalysts for methodological guidance .
What computational approaches are suitable for predicting the electronic properties and reactivity of this sulfonamide in asymmetric catalysis?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization .
- Molecular docking : Simulate ligand-metal (e.g., Pd, Rh) interactions to rationalize enantioselectivity in catalytic cycles.
- Conformational analysis : Compare energy-minimized structures (Gaussian 16) with X-ray data to validate computational models .
How does the compound's stability under various experimental conditions (e.g., temperature, solvent) impact its application in multi-step syntheses?
Q. Advanced Research Focus
- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C in inert atmospheres) .
- Solvent compatibility : Test stability in polar aprotic solvents (DMF, DMSO) via NMR over 24 hours. Avoid protic solvents (e.g., MeOH) to prevent sulfonamide hydrolysis.
- In situ monitoring : Use LC-MS to detect degradation products during catalysis. For multi-step reactions, employ low-temperature (-20°C) conditions to preserve ligand integrity .
What are the safety and handling protocols for this compound given its hazardous classification?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
